molecular formula C5H6N2S B2573845 6-Aminopyridine-3-thiol CAS No. 68559-17-1

6-Aminopyridine-3-thiol

Cat. No.: B2573845
CAS No.: 68559-17-1
M. Wt: 126.18
InChI Key: GGEMAVZZEFLRIU-UHFFFAOYSA-N
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Description

6-Aminopyridine-3-thiol is a heterocyclic compound with the molecular formula C5H6N2S. It is a derivative of pyridine, featuring an amino group at the 6-position and a thiol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridine-3-thiol typically involves the introduction of the amino and thiol groups onto the pyridine ring. One common method involves the reaction of 2-aminopyridine with sulfur-containing reagents under controlled conditions. For instance, the reaction of 2-aminopyridine with thiourea in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Aminopyridine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Aminopyridine-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminopyridine-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions or other electrophilic centers, while the amino group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Aminopyridine-3-thiol is unique due to the presence of both amino and thiol groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple molecular targets compared to its analogues .

Properties

IUPAC Name

6-aminopyridine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-5-2-1-4(8)3-7-5/h1-3,8H,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEMAVZZEFLRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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